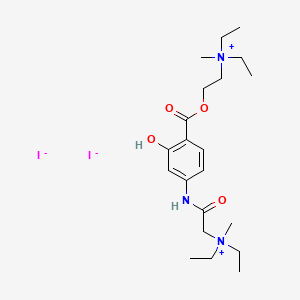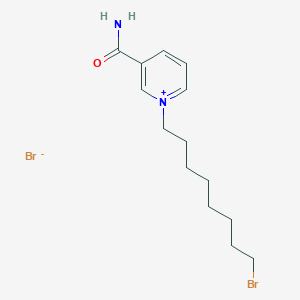
2-(5-hydroxyhexanoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-hydroxyhexanoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic ring structure with hydroxyl and carboxyl functional groups. Hydroxybenzoic acids are widely studied for their biochemical and antioxidant properties, making them significant in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxyhexanoyl)benzoic acid typically involves the hydroxylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where benzoic acid reacts with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of hydroxybenzoic acids often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process includes steps such as esterification, hydrolysis, and purification through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-hydroxyhexanoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-hydroxyhexanoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-(5-hydroxyhexanoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit oxidative stress by scavenging free radicals, thereby protecting cells from damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Studied for its antioxidant and anti-inflammatory properties.
Uniqueness
2-(5-hydroxyhexanoyl)benzoic acid stands out due to its unique combination of a long hydrocarbon chain and aromatic ring, which imparts distinct physicochemical properties. This structure allows for diverse chemical modifications and applications, making it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-(5-hydroxyhexanoyl)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-4-8-12(15)10-6-2-3-7-11(10)13(16)17/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
YELHRTQXAKILGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)C1=CC=CC=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)

![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)




![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)



![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)


